
1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. The type of reaction and the products formed depend on the reaction conditions and the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, a compound with a similar structure, 1-Methyl-3-pyrrolidinol, is a liquid with a refractive index of 1.464 and a density of 0.921 g/mL at 25 °C .科学的研究の応用
Synthesis and Structural Analysis
1-Methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid and its derivatives are primarily involved in the synthesis of complex compounds. Studies have been conducted on the synthesis and characterization of pyrazole derivatives, exploring their molecular structures through X-ray diffraction, nuclear magnetic resonance (NMR), and density-functional-theory (DFT) calculations. These analyses provide insights into the stability and tautomeric forms of the compounds, which are crucial for understanding their chemical behavior and potential applications (Shen et al., 2012).
Antibacterial Properties
Some derivatives of this compound have shown promising antibacterial properties. Research has been conducted to synthesize and evaluate various compounds for their effectiveness against bacterial infections. This indicates potential applications of these compounds in developing new antibacterial agents (Maqbool et al., 2014).
Coordination Complexes and Crystal Structures
Studies on coordination complexes involving pyrazole-dicarboxylate acid derivatives, including this compound, have led to the synthesis of novel compounds. These studies focus on understanding the coordination and crystallization properties of these molecules with various metal ions. This research contributes to the field of crystallography and materials science, potentially leading to the development of new materials with unique properties (Radi et al., 2015).
Fluorescence Sensing
Derivatives of this compound have been utilized in the development of chemical sensors. Research into probes bearing a pyridine–pyrazole moiety, synthesized from these derivatives, has shown potential in detecting metal ions like Al3+ with high sensitivity and selectivity. This has applications in biological imaging and environmental monitoring, highlighting the versatility of these compounds (Naskar et al., 2018).
作用機序
Target of Action
Compounds with a pyrrolidine ring have been widely used in drug discovery for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with multiple biochemical pathways .
Result of Action
The presence of the pyrrolidine ring in this compound suggests that it may have diverse biological activities .
Action Environment
The stereochemistry of the pyrrolidine ring in this compound can lead to different biological profiles of drug candidates, potentially influenced by environmental factors .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-5-(pyrrolidin-1-ylmethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-12-9(10(14)15)6-8(11-12)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPQTSHGZKXYGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN2CCCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676576 |
Source


|
| Record name | 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1223748-46-6 |
Source


|
| Record name | 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


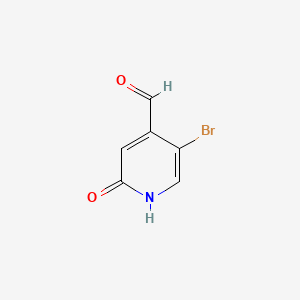
![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)

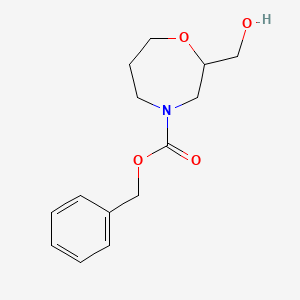

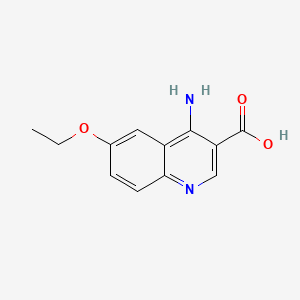

![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)

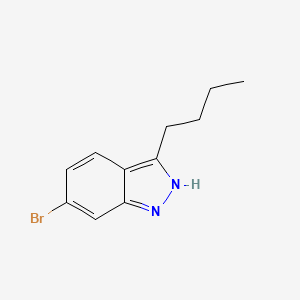
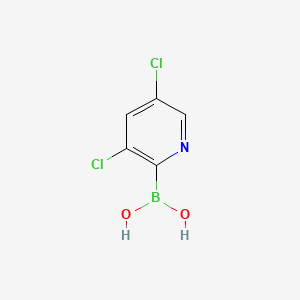

![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)